![molecular formula C13H20ClN3O3S2 B2520033 5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034281-51-9](/img/structure/B2520033.png)
5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Description
5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C13H20ClN3O3S2 and a molecular weight of 365.89 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C13H20ClN3O3S2, and its molecular weight, 365.89 .Scientific Research Applications
Allosteric Modulation of CB1 Receptor
One research study focused on the optimization of chemical functionalities of indole-2-carboxamides, closely related compounds, to improve allosteric parameters for the cannabinoid receptor 1 (CB1). The study identified key structural requirements for allosteric modulation, such as critical chain length, an electron-withdrawing group, and amino substituent impacts on binding affinity and cooperativity. This optimization led to the identification of potent CB1 allosteric modulators, indicating potential therapeutic applications in modulating cannabinoid receptor activities (Khurana et al., 2014).
Antimicrobial and Analgesic Agents
Another study synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were shown to act as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential as therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).
Molecular Interaction with CB1 Receptor
Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar structure, detailed its potent and selective antagonism for the CB1 cannabinoid receptor. This study contributed to the understanding of cannabinoid receptor ligands and proposed mechanisms of antagonist activity, which could be useful in designing drugs targeting the CB1 receptor (Shim et al., 2002).
properties
IUPAC Name |
5-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3S2/c1-16(2)22(19,20)17-7-5-10(6-8-17)9-15-13(18)11-3-4-12(14)21-11/h3-4,10H,5-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOALUVOIBCCUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide |
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